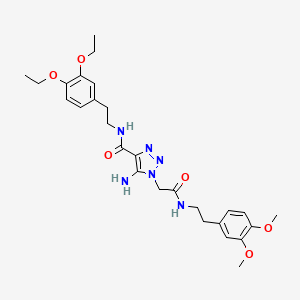
1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H13FN4O2 and its molecular weight is 348.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one and related compounds have been explored for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit considerable antimicrobial activity against various bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Abou-Elmagd et al., 2015).
Anticancer Activity
Research has also indicated that derivatives of pyridazinones, which include this compound, possess anticancer properties. These compounds have shown inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship studies in this area have been pivotal in understanding how modifications in the chemical structure can impact their anticancer efficacy (Kamble et al., 2015).
Biological Evaluation
The biological evaluation of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, closely related to the chemical structure , has been conducted. These studies include assessments of in vitro antimicrobial activity and cytotoxicity, providing insights into the biological applications of these compounds (Desai et al., 2016).
Synthesis and Spectral Characterization
The synthesis and spectral characterization of compounds similar to this compound are crucial in scientific research. Understanding the synthesis pathways and characterizing these compounds spectrally allows researchers to explore their potential applications in various fields, including medicine and materials science (Mahmoud et al., 2012).
Phosphodiesterase Inhibition
A novel series of pyridazinone-based phosphodiesterase inhibitors, closely related to the chemical structure , have been synthesized and evaluated. These compounds have shown potential in treating neurological disorders, demonstrating the broader implications of pyridazinone derivatives in pharmaceutical research (Kunitomo et al., 2014).
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2/c1-12-5-7-13(8-6-12)18-21-19(26-23-18)17-16(25)9-10-24(22-17)15-4-2-3-14(20)11-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLNWCQPDABYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
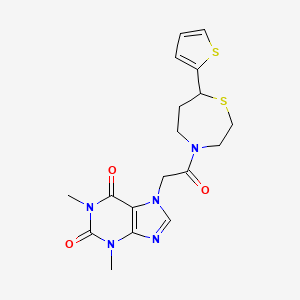


![(2-methyl-6-oxopyran-4-yl) (E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoate](/img/structure/B3014866.png)
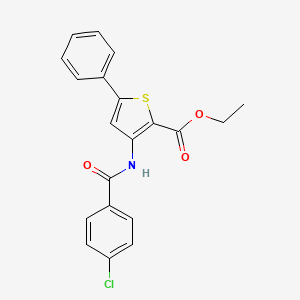
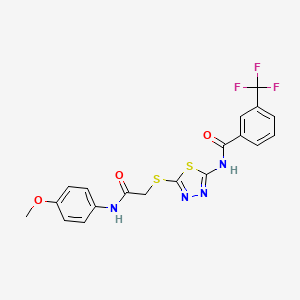
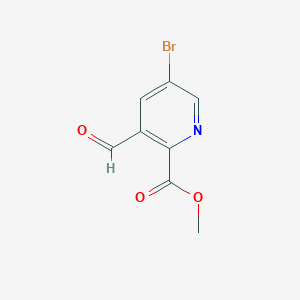
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)
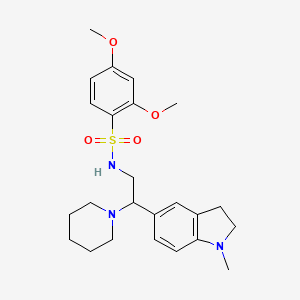

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)
![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)
![1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine](/img/structure/B3014879.png)
